dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
Description
This compound is a dilithium salt of a phosphorylated cytidine analog. Its core structure consists of a cytosine base (4-amino-2-oxopyrimidine) linked to a ribose-like oxolane (tetrahydrofuran) ring with a hydroxymethyl group at the 2' position and a phosphate group at the 3' position. The dilithium counterion enhances aqueous solubility and stabilizes the phosphate moiety, making it suitable for biochemical applications, such as nucleotide synthesis or enzyme studies .
Properties
Molecular Formula |
C9H12Li2N3O8P |
|---|---|
Molecular Weight |
335.1 g/mol |
IUPAC Name |
dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
KBWHVJZLRVKALW-WFIJOQBCSA-L |
Isomeric SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyl and phosphate groups under controlled conditions. Common reagents used in these reactions include lithium salts, phosphoric acid, and various organic solvents.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving rigorous control of reaction parameters such as temperature, pressure, and pH. Advanced purification methods, including crystallization and chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphate esters, while reduction can produce alcohol derivatives.
Scientific Research Applications
Dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an antiviral agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Nucleotide Analogs
[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Key Difference : Lacks the dilithium counterion; exists in the protonated (dihydrogen phosphate) form.
- Impact : Reduced solubility in aqueous media compared to the dilithium salt. This form is more prone to hydrolysis under acidic conditions .
[(2S,3S,4R,5S)-5-(4-Amino-2-oxo-pyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Modified Base or Sugar Moieties
[(2R,3S,5R)-5-(5-Bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate derivatives
- Key Difference : Incorporation of bromine at the 5-position of the pyrimidine ring (5-bromo-2,4-dioxopyrimidine).
- The bromine atom also improves UV-vis detection in analytical assays .
[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] phosphate
- Key Difference: Substitution of cytosine with adenine (6-aminopurin-9-yl).
- Impact: Shifts specificity toward adenosine-binding enzymes (e.g., ATPases) and alters metabolic stability in vivo .
Complex Phosphate Linkages
Sodium salts of adenosine-phosphate conjugates (e.g., Analog 1-4 in )
- Key Difference: Extended alkyl or aryl chains attached via phosphate esters (e.g., naphthalen-2-yl or phenyltetradecanoyl groups).
- Impact : Increased lipophilicity enables membrane penetration, making these analogs suitable for lipid-modified nucleotide delivery systems .
Polyphosphate or diphosphate derivatives
Data Table: Structural and Functional Attributes
Q & A
Basic Research Questions
Q. What synthetic strategies ensure regioselective phosphorylation in dilithium phosphate nucleotide analogs?
- Methodological Answer : Regioselectivity is achieved using orthogonal protecting groups (e.g., tert-butyldimethylsilyl, TBS) to block specific hydroxyls on the oxolan ring during phosphorylation. Phosphoramidite chemistry, as demonstrated in nucleotide analog synthesis, allows controlled coupling via reactive intermediates . Post-synthesis, selective deprotection with fluoride-based reagents (e.g., TBAF) yields the desired product.
Q. Which analytical techniques confirm structural integrity, and how do lithium counterions influence data interpretation?
- Methodological Answer :
- 31P NMR : Identifies phosphate group integration and purity (δ ~0–5 ppm for phosphate esters).
- 1H/13C NMR : Assigns oxolan ring protons (e.g., anomeric proton at δ 5.5–6.5 ppm) and hydroxymethyl groups. Lithium’s paramagnetic effects may broaden peaks; use deuterated DMSO or D2O to enhance resolution .
- HRMS : Validates molecular weight (accounting for dilithium adducts, e.g., [M+2Li-H]+).
Q. What storage conditions optimize stability for this hygroscopic dilithium salt?
- Methodological Answer : Store at –20°C under inert gas (argon) in desiccated containers. Pre-dry solvents (e.g., anhydrous DMF) during synthesis to prevent hydrolysis. Monitor degradation via HPLC (C18 column, ion-pairing agents like triethylammonium acetate) .
Advanced Research Questions
Q. How to resolve conformational discrepancies between X-ray crystallography and solution-state NMR models?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for high-resolution refinement . For oxolan ring puckering (C2'-endo vs. C3'-endo), analyze torsion angles (e.g., pseudorotation phase angles).
- Molecular Dynamics (MD) Simulations : Compare crystallographic data with MD trajectories in explicit solvent (e.g., TIP3P water) to assess flexibility.
- Variable-Temperature NMR : Probe solution-state conformational equilibria (e.g., coalescence temperatures for ring protons) .
Q. What experimental designs mitigate lithium interference in polymerase interaction studies?
- Methodological Answer :
- Buffer Exchange : Dialyze against lithium-free buffers (e.g., Tris-HCl with KCl) to remove counterions.
- Competitive Assays : Use radiolabeled dNTPs (e.g., [α-32P]-dCTP) to measure inhibition constants (Ki) in primer extension assays.
- Isothermal Titration Calorimetry (ITC) : Conduct in lithium-free conditions to isolate binding thermodynamics (ΔH, ΔS) .
Q. How to address contradictory mass spectrometry data between synthetic batches?
- Methodological Answer :
- LC-MS/MS Fragmentation : Compare fragment patterns (e.g., loss of phosphate or lithium ions) to distinguish regioisomers.
- Ion Mobility Spectrometry (IMS) : Resolve isobaric impurities via collision cross-section differences.
- Synthetic Controls : Introduce isotopic labeling (e.g., 13C at the anomeric carbon) to trace batch-specific anomalies .
Data Contradiction Analysis
Q. Discrepancies in reported phosphorylation efficiency: How to troubleshoot?
- Methodological Answer :
- Kinetic Profiling : Use real-time 31P NMR to monitor reaction progress; low efficiency may indicate moisture contamination or suboptimal coupling reagents (e.g., replace DCC with EDC for carbodiimide-mediated phosphorylation).
- Side-Reaction Screening : Test for cyclic phosphate byproducts via ion-exchange chromatography (e.g., DEAE Sephadex) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
